molecular formula OF2<br>F2O B1218731 Oxygen difluoride CAS No. 7783-41-7

Oxygen difluoride

Cat. No. B1218731
CAS RN: 7783-41-7
M. Wt: 53.996 g/mol
InChI Key: UJMWVICAENGCRF-UHFFFAOYSA-N
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Description

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.
Oxygen difluoride is an oxygen halide.

Scientific Research Applications

Laboratory Chemical and Nuclear Applications

Oxygen difluoride (OF₂) is recognized as the most stable compound of oxygen and fluorine. Primarily utilized as a laboratory chemical, it plays a significant role in the conversion of uranium oxides to UF6, critical in nuclear fuel processing. Furthermore, it serves as a recovery agent for actinides from nuclear wastes, showcasing its importance in nuclear waste management and fuel reprocessing. The compound's physical and chemical properties underscore its utility in these specialized fields (Solomon & Shreeve, 2000).

Chemical Interaction and Bond Analysis

In the realm of chemistry, the interaction of oxygen difluoride with other compounds is of significant interest. Studies using density functional calculations and a combined charge and energy decomposition scheme (ETS-NOCV) have revealed that OF₂ does not tend to form stable complexes with transition metal fragments. Instead, it initiates the formation of halides, oxides, and oxyhalides, highlighting its reactivity and potential in the synthesis of these compounds. The intricate nature of its bonds, particularly with transition metal fragments, has been analyzed, providing insights into the behavior of oxygen difluoride as a ligand (Jacobsen, 2016).

Photochemistry and Oxygen Sensing

In the field of photochemistry, oxygen difluoride-related compounds have been explored for their potential in singlet oxygen generation. The study of hydrazone-based boron difluoride complexes has highlighted their high quantum yields for singlet oxygen formation when activated by green light. These findings are promising for applications in synthesis and catalysis, where the selective nature of singlet oxygen as an oxidant can be harnessed (van Vliet et al., 2023). Additionally, the exploration of difluoroboron β-diketonate materials for biomedical oxygen-sensing applications underscores the compound's utility. The dual fluorescence and phosphorescence characteristics of these materials, influenced by oxygen concentration, offer a ratiometric method for oxygen quantification, providing valuable tools for biomedical imaging and diagnostics (DeRosa, Hiroto, & Fraser, 2019).

High-Pressure Chemistry

In high-pressure chemistry, oxygen difluoride has been part of novel methods for creating molecular mixtures under extreme conditions. For example, the creation of segregated mixtures of molecular fluorine and oxygen at high pressure has been achieved, with evidence suggesting the formation of oxygen difluoride in the process. This research provides insights into the behavior of these molecules under unique conditions, contributing to our understanding of high-pressure chemical reactions and the potential synthesis of novel compounds (Pravica, White, & Wang, 2017).

properties

CAS RN

7783-41-7

Product Name

Oxygen difluoride

Molecular Formula

OF2
F2O

Molecular Weight

53.996 g/mol

IUPAC Name

fluoro hypofluorite

InChI

InChI=1S/F2O/c1-3-2

InChI Key

UJMWVICAENGCRF-UHFFFAOYSA-N

impurities

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... .
... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities.

SMILES

O(F)F

Canonical SMILES

O(F)F

boiling_point

-230 °F at 760 mm Hg (NIOSH, 2016)
-144.75 °C
-145 °C
-230°F

Color/Form

COLORLESS GAS;  YELLOWISH-BROWN WHEN LIQUID
Colorless gas [Note: Shipped as a nonliquefied compressed gas].

density

1.90 at -224 °C (LIQ)
1.88(relative gas density)

melting_point

-371 °F (NIOSH, 2016)
-223.8 °C
-224 °C
-371°F

Other CAS RN

7783-41-7

physical_description

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.
COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.
Colorless, poisonous gas with a peculiar, foul odor.
Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.]

Pictograms

Oxidizer; Corrosive; Acute Toxic

shelf_life

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH

solubility

0.02 % (NIOSH, 2016)
6.8 ML GAS/100 ML WATER @ 0 °C
INSOL IN HOT WATER;  SLIGHTLY SOL IN ALKALI & ACID
SLIGHTLY SOL IN WATER
Slightly sol in alcohol
Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly)
0.02%

synonyms

fluorine monoxide
oxyfluoride

vapor_density

Relative vapor density (air = 1): 1.9
1.88

vapor_pressure

greater than 1 atm (NIOSH, 2016)
760 MM HG @ -144.6 °C
>1 atm

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2-[18F]fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), (62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

Synthesis routes and methods II

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2- 18F!fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), 7(62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluoro-2-deoxy-D-glucose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

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